

Spectroscopic Profile of (S)-1-Boc-3-hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------------------------|-----------|
| Compound Name: | (S)-1-Boc-3-hydroxypiperidine | |
| Cat. No.: | B1674238 | Get Quote |

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **(S)-1-Boc-3-hydroxypiperidine** (CAS: 143900-44-1), a chiral intermediate crucial in the synthesis of various pharmaceutical compounds, including the anticancer drug ibrutinib.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

- Chemical Name: tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate[3]
- Molecular Formula: C10H19NO3[4]
- Molecular Weight: 201.26 g/mol [4][5]

Spectroscopic Data Summary

The following sections present the quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analysis of **(S)-1-Boc-3-hydroxypiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments are summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|--|
| ~3.80 - 3.70 | m | 1H | H3 (CH-OH) |
| ~3.65 - 3.50 | m | 1H | H6 (axial) |
| ~3.40 - 3.25 | m | 1H | H2 (axial) |
| ~3.15 - 2.95 | m | 2H | H2 (eq), H6 (eq) |
| ~1.90 - 1.75 | m | 1H | H4 (axial) |
| ~1.70 - 1.55 | m | 2H | H5 |
| ~1.50 - 1.40 | m | 1H | H4 (eq) |
| 1.45 | S | 9Н | Boc (-C(CH ₃) ₃) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for N-Boc protected piperidine rings.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments.



| Chemical Shift (δ) ppm | Assignment |
|------------------------|---|
| ~154.8 | C=O (Boc) |
| ~79.5 | -C(CH ₃) ₃ (Boc) |
| ~67.0 | C3 (CH-OH) |
| ~51.0 | C2 |
| ~44.0 | C6 |
| ~31.5 | C4 |
| ~28.4 | -C(CH ₃) ₃ (Boc) |
| ~22.0 | C5 |

Note: These are typical chemical shift ranges for such functional groups.[6] Specific values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|-----------|------------------------------|
| ~3400 | Broad, s | O-H stretch (alcohol) |
| ~2975, ~2860 | S | C-H stretch (alkane) |
| ~1685 | S | C=O stretch (carbamate, Boc) |
| ~1420 | m | C-H bend (CH ₂) |
| ~1250, ~1160 | S | C-N stretch, C-O stretch |

s = strong, m = medium. Data is typical for Boc-protected amino alcohols.[7]

Mass Spectrometry (MS)



Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for this type of compound.

| m/z Value | Interpretation |
|-----------|--|
| 202.1 | [M+H] ⁺ (protonated molecular ion) |
| 146.1 | [M+H - C ₄ H ₈] ⁺ (loss of isobutylene from Boc group) |
| 102.1 | [M+H - C ₅ H ₉ O ₂] ⁺ (loss of Boc group) |

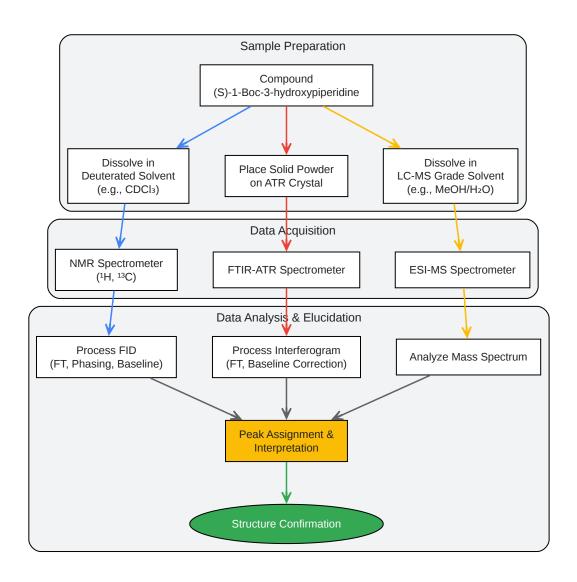
M represents the parent molecule. Fragmentation patterns can vary based on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Workflow for Spectroscopic Analysis





Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

NMR Spectroscopy (¹H and ¹³C)



- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-1-Boc-3-hydroxypiperidine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer Frequency: 400 MHz or higher.
 - Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
 - Pulse Angle: 30-45 degrees.[8]
 - Acquisition Time (AQ): 3-4 seconds.[8]
 - Relaxation Delay (D1): 1-2 seconds.
 - Number of Scans (NS): 8-16.
 - Temperature: 298 K.
- Instrument Parameters (¹³C NMR):
 - Spectrometer Frequency: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30' on Bruker instruments).
 - Pulse Angle: 30 degrees.[9]
 - Acquisition Time (AQ): 1-2 seconds.[9]
 - Relaxation Delay (D1): 2 seconds.[9]
 - Number of Scans (NS): 128-1024, depending on sample concentration and desired signalto-noise ratio.[9][10]
- Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃:



 $\delta H = 7.26 \text{ ppm}; \ \delta C = 77.16 \text{ ppm}).$

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As the compound is a solid at room temperature, Attenuated Total
 Reflectance (ATR) is the preferred method for its simplicity and lack of sample preparation.
 [11] Place a small amount of the powdered sample directly onto the ATR crystal (e.g.,
 diamond or ZnSe).[12]
- Instrument Parameters (FTIR-ATR):
 - Accessory: Single-reflection ATR.
 - Scan Range: 4000-600 cm⁻¹.
 - Resolution: 4 cm⁻¹.[13]
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition: Apply firm and consistent pressure using the ATR pressure arm to ensure
 good contact between the sample and the crystal.[12][13] Collect a background spectrum of
 the clean, empty ATR crystal before running the sample. The instrument software will
 automatically ratio the sample spectrum against the background to produce the final
 absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an LC-MS grade solvent such as methanol or an acetonitrile/water mixture.[14] Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[14]
- Instrument Parameters (ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
 - Capillary Voltage: 3-4 kV.



- Cone/Orifice Voltage: 20-40 V. This can be adjusted to control in-source fragmentation.[15]
- Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the solvent system (e.g., 300-400 L/hr at 100-150 °C).[15]
- Mass Range: Scan from m/z 50 to 500.
- Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min). Acquire data for a sufficient duration to obtain a stable signal and a representative mass spectrum.

This guide provides foundational spectroscopic data and methodologies for the analysis of **(S)-1-Boc-3-hydroxypiperidine**, facilitating its reliable identification and use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. (S)-1-Boc-3-hydroxypiperidine | LGC Standards [lgcstandards.com]
- 4. (S)-1-Boc-3-hydroxy-piperidine | Enzymaster [enzymaster.de]
- 5. GSRS [precision.fda.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Acquiring 1H and 13C Spectra | Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds | Books Gateway | Royal Society of Chemistry [books.rsc.org]



- 9. Optimized Default 13C Parameters | NMR Facility Chemistry Department [chemnmrlab.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. jasco.co.uk [jasco.co.uk]
- 13. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation -PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (S)-1-Boc-3-hydroxypiperidine:
 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1674238#spectroscopic-data-nmr-ir-ms-of-s-1-boc-3-hydroxypiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





